![molecular formula C21H27N3O2 B2554728 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide CAS No. 1049343-25-0](/img/structure/B2554728.png)
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide
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Overview
Description
“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” is a chemical compound. Its molecular formula is CHNO . It is related to the class of compounds known as piperazines, which are commonly found in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of compounds similar to “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” involves a series of reactions. For instance, the synthesis of pyridazinones containing the (4-methoxyphenyl)piperazine moiety involved a six-step reaction . The nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine was the starting point .Molecular Structure Analysis
The molecular structure of “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds has been elucidated using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involving “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are complex. For example, the co-crystallization of N-(4-methoxyphenyl)piperazine and 4-methylbenzoic acid yielded a 1:1 salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are determined using various techniques. For instance, the structure of the product was characterized with 1H NMR, 13C NMR and HRMS .Scientific Research Applications
Antipsychotic Agents
The piperazine moiety in this compound has been explored for its potential as an antipsychotic agent. Researchers investigate its ability to modulate neurotransmitter receptors, particularly dopamine and serotonin receptors, which play a crucial role in mental health. By understanding its interactions with these receptors, scientists aim to develop novel antipsychotic drugs with improved efficacy and reduced side effects .
Neuroprotection Against Aluminum-Induced Toxicity
Studies have explored the neuroprotective effects of piperazine derivatives, including our compound. Specifically, it has shown promise in mitigating aluminum-induced neurotoxicity. In silico and in vivo experiments provide insights into its protective mechanisms, making it a potential candidate for preventing neurodegenerative diseases .
Potential in Parkinson’s and Alzheimer’s Disease
The piperazine ring has been studied in the context of neurodegenerative diseases. Researchers investigate whether our compound can modulate pathways associated with Parkinson’s and Alzheimer’s disease. Its ability to enhance neuronal survival and reduce neuroinflammation is of particular interest .
Mechanism of Action
Compounds similar to “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” have been studied for their potential therapeutic effects. For instance, pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been investigated as AChE/BChE inhibitors . These compounds inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, thereby increasing acetylcholine levels .
Safety and Hazards
The safety and hazards associated with “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are important considerations. For example, “4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline” has hazard statements H302, H312, H332 and precautionary statements P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .
Future Directions
The future directions for research on “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are promising. For instance, compounds with alpha1-adrenergic affinity in the range from 22 nM to 250 nM have been identified as promising lead compounds for further investigation as potential alpha1-adrenergic receptor antagonists .
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-5-3-4-6-20(17)21(25)22-11-12-23-13-15-24(16-14-23)18-7-9-19(26-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVXFDVWAMTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide |
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